molecular formula C₂₉H₄₂O₁₁ B1144571 Treprostinil Acyl-β-D-Glucuronide CAS No. 148916-53-4

Treprostinil Acyl-β-D-Glucuronide

Cat. No.: B1144571
CAS No.: 148916-53-4
M. Wt: 566.64
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Description

Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil, an analogue of prostacyclin (PGI4) used for the treatment of pulmonary arterial hypertension (PAH). This compound is known for its potent vasodilatory effects and inhibition of platelet aggregation, making it a crucial compound in cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Treprostinil Acyl-β-D-Glucuronide is synthesized through the glucuronidation of Treprostinil. This process involves the conjugation of Treprostinil with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group of Treprostinil.

Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale enzymatic reactions in cleanroom environments, with stringent controls on temperature, pH, and reaction time to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Treprostinil Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles, leading to the cleavage of the glucuronide moiety .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.

    Transacylation: Involves nucleophiles such as amines or alcohols, which attack the acyl group, leading to the formation of new ester or amide bonds.

Major Products: The major products of these reactions include Treprostinil and its various acylated derivatives, depending on the specific nucleophile involved in the reaction .

Scientific Research Applications

Treprostinil Acyl-β-D-Glucuronide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.

    Biology: Investigated for its role in cellular signaling pathways and its effects on vascular smooth muscle cells.

    Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Treprostinil Acyl-β-D-Glucuronide exerts its effects primarily through the vasodilation of pulmonary and systemic arterial vascular beds . It acts on prostacyclin receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Comparison with Similar Compounds

    Treprostinil: The parent compound, also a prostacyclin analogue, used for similar therapeutic purposes.

    Epoprostenol: Another prostacyclin analogue with a shorter half-life and less stability compared to Treprostinil.

    Iloprost: A synthetic analogue of prostacyclin with similar vasodilatory effects but different pharmacokinetic properties.

Uniqueness: Treprostinil Acyl-β-D-Glucuronide is unique due to its enhanced stability and longer duration of action compared to other prostacyclin analogues . Its glucuronidation also allows for easier excretion and reduced toxicity, making it a safer option for long-term use .

Properties

CAS No.

148916-53-4

Molecular Formula

C₂₉H₄₂O₁₁

Molecular Weight

566.64

Synonyms

1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid;  1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative;  Treprostinil-β-D-Glucuronide

Origin of Product

United States

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